h-Met-otbu.hcl

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

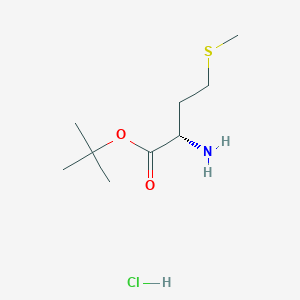

tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2S.ClH/c1-9(2,3)12-8(11)7(10)5-6-13-4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJQROCWHZGZBJ-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30521339 | |

| Record name | tert-Butyl L-methioninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91183-71-0 | |

| Record name | tert-Butyl L-methioninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30521339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-Met-OtBu·HCl: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, synthesis applications, and biological relevance of H-Met-OtBu·HCl (L-Methionine tert-butyl ester hydrochloride). Tailored for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols, data summaries, and visualizations to support the effective use of this versatile amino acid derivative.

Core Chemical Properties

H-Met-OtBu·HCl is a protected form of the essential amino acid L-methionine, widely utilized in peptide synthesis and as a precursor in the development of pharmaceuticals and nutraceuticals. The tert-butyl ester protection of the carboxylic acid group enhances its solubility in organic solvents and allows for controlled, sequential peptide bond formation.

Physicochemical Data

A summary of the key quantitative data for H-Met-OtBu·HCl is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 91183-71-0 | [1] |

| Molecular Formula | C₉H₂₀ClNO₂S | [2] |

| Molecular Weight | 241.78 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 144 - 152 °C | N/A |

| Solubility | Soluble in DMSO (50 mg/mL) | N/A |

| Storage | 4°C, sealed from moisture. For long-term storage in solvent, -80°C (6 months) or -20°C (1 month). | [2] |

Structural Information

The chemical structure of H-Met-OtBu·HCl features a tert-butyl ester protecting the carboxylic acid and a hydrochloride salt of the primary amine.

Experimental Protocols

The primary application of H-Met-OtBu·HCl is in peptide synthesis, both in solid-phase (SPPS) and solution-phase methodologies. The following protocols are representative examples of its use.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for the incorporation of an H-Met-OtBu·HCl residue into a peptide chain using Fmoc-based SPPS.

2.1.1. Detailed Coupling Protocol (Manual SPPS)

This protocol describes the manual coupling of H-Met-OtBu·HCl to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Fmoc-deprotected peptide-resin

-

H-Met-OtBu·HCl

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (Peptide synthesis grade N,N-Dimethylformamide - DMF)

-

Washing solvents (DMF, Dichloromethane - DCM)

-

Kaiser test kit

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.

-

Activation of Amino Acid: In a separate vessel, dissolve H-Met-OtBu·HCl (2-4 equivalents relative to resin loading), HBTU (1.9-3.9 equivalents), and HOBt (optional, to suppress racemization) in DMF. Add DIPEA (3-6 equivalents) to the mixture and vortex for 1-2 minutes. This creates the activated amino acid solution.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Reaction: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the completion of the coupling reaction.

-

Washing: Drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling or for final cleavage.

Cleavage and Deprotection of Methionine-Containing Peptides

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all protecting groups. For peptides containing methionine and tert-butyl protecting groups, a carefully formulated cleavage cocktail is essential to prevent side reactions.

Potential Side Reactions:

-

Oxidation: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide.

-

S-alkylation (tert-butylation): The tert-butyl cations generated during the cleavage of OtBu and other tBu-based protecting groups can alkylate the methionine sulfur.

Recommended Cleavage Cocktail: A common cleavage cocktail to mitigate these side reactions is Reagent K or a similar mixture.

| Component | Purpose | Typical Percentage (v/v) |

| Trifluoroacetic Acid (TFA) | Cleavage and deprotection | 82.5% |

| Water | Cation scavenger | 5% |

| Phenol | Cation scavenger | 5% |

| Thioanisole | Cation scavenger, prevents S-alkylation | 5% |

| 1,2-Ethanedithiol (EDT) | Cation scavenger, reduces oxidation | 2.5% |

Procedure:

-

Dry the peptide-resin thoroughly.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Incubate the mixture at room temperature with occasional swirling for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Purification and Analysis

2.3.1. Purification by Reversed-Phase HPLC (RP-HPLC)

Crude peptides are typically purified using preparative RP-HPLC.

Typical Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

-

Detection: UV absorbance at 214 nm and 280 nm.

2.3.2. Characterization by Mass Spectrometry

The identity and purity of the final peptide are confirmed by mass spectrometry, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The observed molecular weight should correspond to the calculated mass of the desired peptide.

Biological Context: Methionine Metabolism and Signaling

While H-Met-OtBu·HCl is a synthetic building block, the methionine it provides is a crucial player in cellular metabolism and signaling. Understanding this context is vital for researchers designing peptides with potential biological activity.

Methionine Metabolism Overview

Methionine is an essential amino acid that is a precursor for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the cell. SAM is involved in the methylation of DNA, RNA, proteins, and lipids. The methionine metabolic pathway also leads to the production of cysteine and glutathione, which are critical for cellular redox balance.

Methionine and the mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Recent research has shown that the availability of methionine, through its conversion to SAM, plays a key role in activating the mTORC1 complex. This occurs through the sensing of SAM levels by cellular proteins, which in turn modulates mTORC1 activity.

The following diagram illustrates the central role of Methionine in the S-adenosylmethionine (SAM) synthesis pathway and its link to the mTOR signaling pathway.

This connection highlights that the incorporation of methionine into a peptide could influence its interaction with cellular pathways that are sensitive to nutrient availability.

Conclusion

H-Met-OtBu·HCl is a valuable tool for the synthesis of methionine-containing peptides. Its use requires careful consideration of potential side reactions, particularly during the final cleavage and deprotection steps. By employing appropriate scavengers and optimized protocols, researchers can successfully synthesize and purify these peptides. Furthermore, an understanding of the central role of methionine in cellular metabolism and signaling provides a framework for the rational design of peptides with desired biological activities.

References

An In-depth Technical Guide to L-Methionine tert-butyl ester hydrochloride: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Methionine tert-butyl ester hydrochloride, a crucial derivative of the essential amino acid L-methionine. Esteemed for its role in enhancing solubility and stability, this compound serves as a vital building block in peptide synthesis and various pharmaceutical applications. This document details its chemical structure, physical properties, synthesis and purification protocols, and its application in solid-phase peptide synthesis (SPPS).

Core Compound Specifications

L-Methionine tert-butyl ester hydrochloride is the hydrochloride salt of the tert-butyl ester of L-methionine. The tert-butyl ester group provides steric hindrance that protects the carboxylic acid functionality during chemical reactions, a feature highly valuable in the stepwise construction of peptide chains.

| Property | Value |

| Molecular Formula | C₉H₂₀ClNO₂S |

| Molecular Weight | 241.78 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 144-152 °C |

| Optical Rotation | [α]²⁰/D +7° to +13° (c=1 in DMF) |

| CAS Number | 91183-71-0 |

| Storage Conditions | 2-8 °C, desiccated |

Synthesis and Purification

The synthesis of L-Methionine tert-butyl ester hydrochloride is typically achieved through the esterification of L-methionine. A common and effective method involves the reaction of L-methionine with isobutylene in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.

Experimental Protocol: Synthesis

Objective: To synthesize L-Methionine tert-butyl ester hydrochloride from L-methionine.

Materials:

-

L-Methionine

-

Dichloromethane (DCM), anhydrous

-

Isobutylene

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid (PTSA)

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate

-

Diethyl ether, anhydrous

-

Hydrogen chloride (gas or solution in diethyl ether)

Procedure:

-

Reaction Setup: In a pressure-rated flask equipped with a magnetic stir bar, suspend L-methionine (1 equivalent) in anhydrous dichloromethane.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the suspension.

-

Esterification: Cool the mixture to -10 °C and carefully introduce a measured excess of condensed isobutylene. Seal the flask and allow the reaction to stir at room temperature for 48-72 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully vent the flask in a fume hood to release any excess pressure. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude L-Methionine tert-butyl ester as an oil.

Experimental Protocol: Purification and Salt Formation

Objective: To purify the crude L-Methionine tert-butyl ester and convert it to its hydrochloride salt.

Procedure:

-

Purification: The crude ester can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Salt Formation: Dissolve the purified L-Methionine tert-butyl ester in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

-

Precipitation: Bubble dry hydrogen chloride gas through the solution or add a pre-prepared solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield pure L-Methionine tert-butyl ester hydrochloride.

Characterization Data

The structure and purity of L-Methionine tert-butyl ester hydrochloride are confirmed through various spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.2 (t, 1H, α-CH), ~2.7 (t, 2H, γ-CH₂), ~2.2 (m, 2H, β-CH₂), ~2.1 (s, 3H, S-CH₃), 1.5 (s, 9H, C(CH₃)₃). The NH₃⁺ protons will appear as a broad singlet. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~170 (C=O), ~83 (O-C(CH₃)₃), ~52 (α-CH), ~31 (γ-CH₂), ~30 (β-CH₂), ~28 (C(CH₃)₃), ~15 (S-CH₃). |

| FTIR (KBr) | cm⁻¹: ~2900-3100 (N-H stretch of NH₃⁺), ~2950 (C-H stretch), ~1740 (C=O stretch of ester), ~1250 and ~1150 (C-O stretch of ester). |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₉H₁₉NO₂S at 206.12. The observed mass will correspond to the free base. |

Application in Solid-Phase Peptide Synthesis (SPPS)

L-Methionine tert-butyl ester hydrochloride is a precursor for Fmoc-L-Met-OtBu, a commonly used building block in Fmoc-based solid-phase peptide synthesis (SPPS). The tert-butyl ester protects the C-terminus of methionine while the Fmoc group protects the N-terminus, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Experimental Protocol: Fmoc-SPPS

Objective: To incorporate Fmoc-L-Met-OtBu into a peptide sequence using manual or automated SPPS.

Materials:

-

Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)

-

Fmoc-L-Met-OH

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Washing solutions

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

-

Resin Swelling: The resin is swollen in DMF.

-

Fmoc Deprotection: The Fmoc group on the resin is removed using 20% piperidine in DMF.

-

Amino Acid Coupling: Fmoc-L-Met-OH is pre-activated with a coupling reagent and a base, and then coupled to the deprotected resin.

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

Repeat: Steps 2-4 are repeated for each subsequent amino acid in the desired sequence.

-

Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the tert-butyl and other acid-labile side-chain protecting groups are removed simultaneously using a cleavage cocktail.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether and purified by HPLC.

Conclusion

L-Methionine tert-butyl ester hydrochloride is an indispensable reagent for researchers and professionals in the fields of peptide chemistry and drug development. Its synthesis is straightforward, and its application as a protected amino acid in SPPS is well-established. The protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

H-Met-OtBu·HCl (CAS: 91183-71-0): A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-OtBu·HCl, chemically known as L-Methionine tert-butyl ester hydrochloride, is a pivotal building block in the field of peptide chemistry. With the CAS number 91183-71-0, this compound serves as a protected form of the amino acid L-methionine, facilitating its incorporation into peptide chains during solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) ester protects the C-terminal carboxylic acid group, while the hydrochloride salt enhances its stability and handling. This guide provides an in-depth overview of its properties, applications, and the technical considerations for its use in the synthesis of methionine-containing peptides. Such peptides are crucial in various areas of drug discovery and development, and understanding the nuances of working with this reagent is essential for obtaining high-purity target molecules.

Physicochemical Properties

The fundamental properties of H-Met-OtBu·HCl are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citations |

| CAS Number | 91183-71-0 | [1][2][3][4] |

| Molecular Formula | C9H20ClNO2S | [2] |

| Molecular Weight | 241.78 g/mol | |

| IUPAC Name | tert-butyl (2S)-2-amino-4-(methylthio)butanoate hydrochloride | |

| Appearance | Solid | |

| Purity | Typically >97% | |

| Storage Conditions | 4°C, sealed, away from moisture |

Application in Solid-Phase Peptide Synthesis (SPPS)

H-Met-OtBu·HCl is primarily utilized in the Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) strategy of solid-phase peptide synthesis. In this methodology, the growing peptide chain is anchored to a solid support (resin), and amino acids are sequentially added. The tert-butyl ester of H-Met-OtBu·HCl prevents the carboxylic acid group from participating in unwanted side reactions during the coupling of the next amino acid in the sequence.

The general workflow for incorporating a methionine residue using H-Met-OtBu·HCl in Fmoc-SPPS is depicted below. This process involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the N-Fmoc protected H-Met-OtBu·HCl, and subsequent washing steps.

Caption: General workflow for incorporating a methionine residue in Fmoc-SPPS.

Experimental Protocols

While specific protocols may vary depending on the peptide sequence and scale, a representative procedure for the coupling of N-Fmoc protected methionine, derived from H-Met-OtBu·HCl after N-terminal protection, in solid-phase peptide synthesis is outlined below.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

N-Fmoc-L-methionine

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIPEA or NMM)

-

Solvents: DMF, DCM

-

Washing solutions: DMF, DCM

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

Protocol for a Single Coupling Cycle:

-

Resin Swelling: The resin-bound peptide is swelled in DMF for 30-60 minutes.

-

Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 5 minutes, the solution is drained, and the treatment is repeated for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Washing: The resin is thoroughly washed with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and by-products.

-

Coupling:

-

N-Fmoc-L-methionine (3-5 equivalents relative to the resin loading) is dissolved in DMF.

-

A coupling agent (e.g., HBTU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) are added to the amino acid solution and pre-activated for 1-2 minutes.

-

The activated amino acid solution is added to the deprotected peptide-resin.

-

The reaction is agitated for 1-2 hours at room temperature. The completion of the reaction can be monitored using a ninhydrin test.

-

-

Washing: The resin is washed with DMF (3-5 times) and DCM (3 times) to remove excess reagents and by-products.

-

Repeat: The cycle of deprotection, washing, and coupling is repeated for the subsequent amino acids in the peptide sequence.

Challenges in Synthesizing Methionine-Containing Peptides

The synthesis of peptides containing methionine residues is often complicated by two major side reactions that primarily occur during the final cleavage from the resin, which is typically performed under strong acidic conditions (e.g., using trifluoroacetic acid - TFA).

-

Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide. This results in a product with an increased mass of 16 Da.

-

S-alkylation (tert-butylation): The tert-butyl cations generated from the cleavage of tBu-based protecting groups can alkylate the nucleophilic sulfur atom of the methionine side chain.

These side reactions can significantly reduce the yield of the desired peptide and complicate its purification.

Caption: Major side reactions during the TFA cleavage of methionine-containing peptides.

Mitigation Strategies for Side Reactions

To minimize the occurrence of oxidation and S-alkylation, various strategies have been developed, primarily involving the use of "scavengers" in the cleavage cocktail. Scavengers are reagents that can quench the reactive species responsible for the side reactions.

Cleavage Cocktail Formulations:

-

Standard Cocktail: A common cleavage cocktail consists of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger for the tert-butyl cations.

-

For Methionine-Containing Peptides: To further suppress side reactions, additional scavengers can be added. For instance, a cocktail of TFA/anisole/trimethylsilyl chloride (TMSCl)/dimethyl sulfide (Me2S) has been shown to be effective in reducing both oxidation and S-alkylation.

The mechanism of tert-butyl group deprotection by TFA involves the protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation. This cation can then be trapped by a scavenger or deprotonate to form isobutylene.

Caption: Simplified mechanism of tert-butyl ester deprotection by TFA.

Conclusion

H-Met-OtBu·HCl is an indispensable reagent for the synthesis of methionine-containing peptides. A thorough understanding of its properties and the potential side reactions associated with its use is critical for the successful production of high-purity peptides. By employing appropriate synthetic strategies, including the use of optimized cleavage cocktails with effective scavengers, researchers can mitigate the challenges of oxidation and S-alkylation, thereby facilitating the development of novel peptide-based therapeutics and research tools.

References

The Strategic Role of H-Met-OtBu.HCl in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of L-Methionine tert-butyl ester hydrochloride (H-Met-OtBu.HCl) and its N-protected derivatives in the intricate process of peptide synthesis. Methionine, a sulfur-containing amino acid, presents unique challenges during solid-phase peptide synthesis (SPPS), primarily due to the susceptibility of its thioether side chain to oxidation and S-alkylation. The use of a tert-butyl (OtBu) protecting group for the C-terminus of methionine is a key strategy to navigate these challenges, enabling the successful synthesis of complex methionine-containing peptides with high fidelity. This guide provides a comprehensive overview of the synthetic strategies, quantitative data, detailed experimental protocols, and the biological significance of peptides synthesized using this essential building block.

Data Presentation: Synthesis Yields and Purity of Methionine-Containing Peptides

The successful synthesis of methionine-containing peptides is often evaluated by the final yield and purity of the crude product. The choice of synthesis strategy, particularly the method for incorporating methionine and the final cleavage conditions, significantly impacts these outcomes. Below are tables summarizing data from various studies, showcasing the results obtained for different methionine-containing peptides.

Table 1: Synthesis Yields of Methionine-Containing Peptides

| Peptide Sequence | Synthesis Method | Yield (%) | Reference |

| TDP-43 (307-347) | Standard Fmoc/tBu SPPS | < 1% | [1] |

| TDP-43 (307-347) | Two-step oxidation-reduction | 2-5% | [1] |

| hPrP (125-155) | Standard Fmoc/tBu SPPS | 2% | [1] |

| hPrP (125-155) | Two-step oxidation-reduction | 7% | [1] |

| hCT | Standard Fmoc/tBu SPPS | 5% | [1] |

| hCT | Two-step oxidation-reduction | 10% | |

| Boc-Ala-Met | Ligation and S-methylation | 84% | |

| Boc-Thr-Met-NHBn | Ligation and S-methylation | Good Yield |

Table 2: Purity of a Model Methionine-Containing Peptide (Ac-Met-Glu-Glu-Pro-Asp-OH) Under Various Cleavage Conditions

| Cleavage Cocktail Composition (v/v/v) | Purity (%) | Oxidation (%) | S-Alkylation (%) | Reference |

| TFA/TIS/H₂O (95:2.5:2.5) | 74.8 | 23.6 | 1.6 | |

| TFA/Anisole (95:5) | 78.0 | 20.2 | 1.8 | |

| TFA/Anisole/H₂O (95:2.5:2.5) | 77.9 | 21.0 | 1.1 | |

| TFA/Anisole/TIS (95:2.5:2.5) | 79.5 | 19.0 | 1.5 | |

| TFA/TMSCl (95:5) | 80.7 | 18.1 | 1.2 |

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, TMSCl: Trimethylsilyl chloride

Experimental Protocols

This section provides detailed protocols for the manual solid-phase synthesis of a methionine-containing peptide using the Fmoc/tBu strategy, specialized cleavage cocktails to minimize side reactions, and a method for the post-synthetic reduction of methionine sulfoxide.

Manual Solid-Phase Peptide Synthesis (SPPS) of a Methionine-Containing Peptide

This protocol outlines the general steps for manual SPPS in a syringe fitted with a porous disc.

Materials:

-

Rink Amide or Wang resin

-

Fmoc-protected amino acids (including Fmoc-Met-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

-

Cleavage cocktail (see section 2.2)

-

Cold diethyl ether

-

Kaiser test reagents

Protocol:

-

Resin Swelling:

-

Place the desired amount of resin in a synthesis vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

-

First Amino Acid Loading (if starting with a non-preloaded resin):

-

Follow standard protocols for loading the first Fmoc-amino acid onto the chosen resin (e.g., for Wang resin, use DIC/DMAP).

-

-

Fmoc-Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat with a fresh 20% piperidine/DMF solution for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the mixture and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF (3 times).

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test on a small sample of the resin. A blue color indicates incomplete coupling (free amines present), while a yellow/colorless result signifies a complete reaction.

-

If the Kaiser test is positive, recouple for another 1-2 hours.

-

-

Chain Elongation:

-

Repeat steps 3-5 for each subsequent amino acid in the peptide sequence. When incorporating methionine, use Fmoc-Met-OH.

-

-

Final Fmoc-Deprotection:

-

After the final coupling step, perform a final deprotection (step 3) to remove the N-terminal Fmoc group.

-

-

Resin Washing and Drying:

-

Wash the peptide-resin with DMF, followed by DCM.

-

Dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin with a suitable cleavage cocktail (see section 2.2) for 1-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Specialized Cleavage Cocktails for Methionine-Containing Peptides

To minimize the oxidation and S-alkylation of methionine during cleavage, specific scavenger cocktails are employed.

Reagent K (General purpose for sensitive residues):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Optimized Cocktail for Eradicating Oxidation:

-

TFA: 85%

-

Anisole: 5%

-

Trimethylsilyl chloride (TMSCl): 5%

-

Dimethyl sulfide (Me₂S): 5%

-

Triphenylphosphine (PPh₃): 0.1% (w/v)

Procedure:

-

Suspend the dry peptide-resin in the chosen cleavage cocktail (10 mL per gram of resin).

-

Stir at room temperature for 1-3 hours.

-

Filter the resin and wash with a small amount of TFA.

-

Combine the filtrates and precipitate the peptide in cold diethyl ether.

Post-Synthesis Reduction of Methionine Sulfoxide (Met(O))

If oxidation of methionine occurs despite precautions, the resulting methionine sulfoxide can be reduced back to methionine.

Procedure:

-

Dissolve the purified peptide containing Met(O) in 5% aqueous acetic acid.

-

Heat the solution at 40°C for 24 hours.

-

Monitor the reduction by LC-MS.

-

Lyophilize the solution to obtain the reduced peptide.

Mandatory Visualization: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the key processes involved in the synthesis and function of methionine-containing peptides.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for methionine-containing peptides.

Caption: Simplified signaling pathway of Substance P via the NK1 receptor.

Caption: Simplified signaling pathway of Methionine-enkephalin via the δ-opioid receptor.

Biological Significance and Applications

The synthesis of methionine-containing peptides is of paramount importance in biomedical research and drug development. These peptides play diverse roles in physiology and pathology.

-

Substance P: This undecapeptide is a key mediator of pain transmission and neurogenic inflammation. It is involved in a wide range of physiological processes, including smooth muscle contraction, and has been implicated in conditions such as chronic pain, inflammatory diseases, and mood disorders. Antagonists of its receptor, the Neurokinin-1 Receptor (NK1R), are used as antiemetics and are being investigated for other therapeutic applications.

-

Methionine-enkephalin (Met-enkephalin): This pentapeptide is an endogenous opioid that plays a crucial role in pain modulation and emotional regulation. It acts primarily through delta-opioid receptors to produce analgesic and antidepressant-like effects. Met-enkephalin and its analogues are of significant interest for the development of novel pain therapeutics with potentially fewer side effects than traditional opioids.

-

Other Biologically Active Methionine-Containing Peptides: Many other peptides containing methionine are crucial for biological function, including various peptide hormones and antimicrobial peptides. The presence of methionine can be important for receptor binding, peptide structure, and susceptibility to oxidative regulation.

Conclusion

The incorporation of methionine into synthetic peptides, facilitated by building blocks like this compound and its N-protected counterparts, is a cornerstone of modern peptide chemistry. While the thioether side chain of methionine presents challenges in the form of oxidation and S-alkylation, these can be effectively managed through the use of appropriate protecting group strategies, optimized coupling and cleavage protocols, and the addition of specific scavengers. The ability to reliably synthesize methionine-containing peptides is essential for advancing our understanding of their diverse biological roles and for the development of novel peptide-based therapeutics targeting a wide array of diseases. This guide provides a foundational resource for researchers and professionals engaged in this critical area of scientific endeavor.

References

An In-depth Technical Guide to H-Met-OtBu·HCl

This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing essential technical data and procedural insights into the use of H-Met-OtBu·HCl, a key building block in peptide synthesis.

Core Molecular Data

H-Met-OtBu·HCl, also known as L-Methionine tert-butyl ester hydrochloride, is a derivative of the amino acid methionine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing its participation in undesired side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

| Identifier | Value | Source(s) |

| IUPAC Name | tert-butyl (2S)-2-amino-4-(methylthio)butanoate hydrochloride | [1] |

| CAS Number | 91183-71-0 | [1][2][3][4] |

| Molecular Formula | C9H19NO2S·HCl or C9H20ClNO2S | |

| Molecular Weight | 241.78 g/mol (or 241.8 g/mol ) | |

| Appearance | White to off-white solid |

Experimental Protocols

The primary application of H-Met-OtBu·HCl is in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. Below is a generalized experimental workflow for the incorporation of a methionine residue using H-Met-OtBu·HCl.

Workflow for Peptide Coupling using H-Met-OtBu·HCl

This diagram illustrates a standard coupling step in Fmoc-based solid-phase peptide synthesis.

Caption: A typical cycle for incorporating H-Met-OtBu·HCl in Fmoc solid-phase peptide synthesis.

Detailed Methodology:

-

Resin Preparation: The synthesis begins with a solid support (resin) to which the first amino acid is attached.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed, typically using a 20% solution of piperidine in a solvent like dimethylformamide (DMF). This exposes a free amine group for the next coupling reaction.

-

Washing: The resin is thoroughly washed with solvents such as DMF and dichloromethane (DCM) to remove excess deprotection reagent and byproducts.

-

Coupling Reaction: H-Met-OtBu·HCl is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIEA, NMM) in a suitable solvent like DMF. This activated amino acid solution is then added to the resin. The free amine on the resin attacks the activated carboxyl group of the methionine derivative, forming a new peptide bond.

-

Final Washing: The resin is washed again to remove any unreacted reagents and byproducts, leaving the newly elongated peptide chain ready for the next coupling cycle.

Signaling Pathways and Logical Relationships

While H-Met-OtBu·HCl itself is a synthetic building block and not directly involved in biological signaling, the peptides synthesized using it can be designed to interact with a multitude of cellular signaling pathways. For instance, a synthesized peptide might act as a ligand for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.

Illustrative GPCR Signaling Pathway

The following diagram depicts a generalized signaling pathway that could be modulated by a peptide synthesized using H-Met-OtBu·HCl.

Caption: A generalized GPCR signaling cascade initiated by a synthetic peptide ligand.

References

H-Met-OtBu.HCl: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-Methionine-O-tert-butyl ester hydrochloride (h-Met-otbu.hcl). Understanding the stability profile of this crucial amino acid derivative is paramount for its effective use in peptide synthesis and other research applications, ensuring the integrity and purity of final products.

Core Stability Profile and Storage Recommendations

This compound is a white to off-white solid compound. For optimal stability, it is imperative to adhere to the following storage guidelines.

Storage Conditions for Solid Compound and Solutions

Proper storage is critical to prevent degradation and maintain the quality of this compound. The recommended storage conditions for the solid material and its solutions are summarized below.

| Form | Storage Temperature | Duration | Additional Precautions |

| Solid | 4°C | Long-term | Store in a tightly sealed container, protected from moisture. |

| In Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use a tightly sealed container. |

| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use a tightly sealed container. |

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, potential degradation pathways can be inferred from the known chemistry of its constituent parts: the methionine side chain and the tert-butyl ester.

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester group is susceptible to acid-catalyzed hydrolysis. This reaction proceeds through the formation of a stable tertiary carbocation, yielding L-methionine and isobutylene.

Caption: Acid-Catalyzed Hydrolysis of this compound

Oxidation of the Methionine Side Chain

The thioether in the methionine side chain is susceptible to oxidation, which can occur under various conditions, including exposure to air and certain oxidizing agents. This can lead to the formation of methionine sulfoxide and, upon further oxidation, methionine sulfone.

Caption: Oxidation of the Methionine Moiety in this compound

Experimental Protocols for Stability Assessment

To ensure the stability of this compound for its intended use, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to predict its long-term stability and identify potential degradation products.

Forced Degradation Study Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Caption: General Workflow for a Forced Degradation Study

Representative Protocol for a Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid, for mobile phase

-

HPLC system with UV and Mass Spectrometry (MS) detectors

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

Analyze all stressed samples, along with a non-stressed control sample, by a stability-indicating HPLC-UV/MS method.

-

HPLC Conditions (Example):

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient to resolve the parent compound from any degradants.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm and MS detection to identify masses of degradants.

-

-

-

Data Analysis:

-

Calculate the percentage degradation of this compound under each stress condition.

-

Identify and, if possible, characterize the degradation products using the MS data.

-

Assess the mass balance to ensure that all major degradation products are accounted for.

-

Data Presentation of Stability Studies

The results of stability studies should be presented in a clear and concise manner to allow for easy interpretation. The following tables provide templates for presenting such data.

Hypothetical Stability Data for this compound (Solid)

| Condition | Time Point | Purity (%) by HPLC | Appearance |

| 4°C | 0 months | 99.8 | White solid |

| 6 months | 99.7 | White solid | |

| 12 months | 99.6 | White solid | |

| 25°C / 60% RH | 0 months | 99.8 | White solid |

| 3 months | 98.5 | Off-white solid | |

| 6 months | 97.2 | Off-white solid | |

| 40°C / 75% RH | 0 months | 99.8 | White solid |

| 1 month | 96.1 | Yellowish solid | |

| 3 months | 92.5 | Yellowish solid |

Hypothetical Forced Degradation Data for this compound (1 mg/mL Solution)

| Stress Condition | Duration (hours) | % Degradation | Major Degradation Products (m/z) |

| 0.1 M HCl, 60°C | 24 | 15.2 | 150.2 (Methionine) |

| 0.1 M NaOH, RT | 24 | 8.5 | 150.2 (Methionine) |

| 3% H₂O₂, RT | 24 | 25.8 | 224.3 (Methionine sulfoxide derivative) |

| 60°C | 48 | 5.1 | - |

| Photolytic | - | 2.3 | - |

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual stability data should be generated through rigorous experimental studies.

An In-depth Technical Guide to the Synthesis of H-Met-OtBu.HCl for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-Methionine tert-butyl ester hydrochloride (H-Met-OtBu.HCl), a crucial building block in peptide synthesis and an important intermediate in the development of pharmaceuticals. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and a workflow visualization to facilitate understanding and replication in a research setting.

Introduction

This compound, with CAS Number 91183-71-0, is the hydrochloride salt of the tert-butyl ester of L-methionine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of methionine, preventing its participation in unwanted side reactions during peptide coupling. This protection is advantageous due to its stability under various conditions and its facile removal under mild acidic conditions. The compound is widely utilized in solid-phase and solution-phase peptide synthesis.

Synthetic Pathways

Two principal synthetic routes are commonly employed for the preparation of this compound. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity.

-

Route 1: Direct Esterification of L-Methionine. This method involves the direct conversion of L-Methionine to its tert-butyl ester, followed by salt formation.

-

Route 2: Esterification of Boc-L-Methionine followed by Deprotection. This two-step pathway begins with N-terminally protected Boc-L-Methionine, which is first esterified and then deprotected to yield the final product.

Route 1: Direct Esterification of L-Methionine

This pathway is a direct approach where L-methionine is reacted with a tert-butylating agent, typically isobutylene, in the presence of a strong acid catalyst.

Experimental Protocol

Materials:

-

L-Methionine

-

Dichloromethane (DCM) or Dioxane

-

Isobutylene (liquefied gas)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA)

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Anhydrous Diethyl Ether (Et₂O)

-

Hydrogen Chloride (HCl) solution in anhydrous ether (e.g., 1M)

-

Pressurized reaction vessel (autoclave)

Procedure:

-

Reaction Setup: To a pressurized reaction vessel, add L-Methionine (1.0 eq). Suspend the amino acid in a suitable solvent such as dichloromethane or dioxane.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or a larger quantity of p-Toluenesulfonic acid (e.g., 1.5 eq).

-

Esterification: Cool the vessel and introduce liquefied isobutylene (a significant excess, e.g., 3-4 eq). Seal the vessel and allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can be lengthy, typically ranging from 2 to 5 days.[1]

-

Work-up: Upon completion, carefully vent the excess isobutylene in a well-ventilated fume hood. Transfer the reaction mixture to a separatory funnel.

-

Neutralization and Extraction: Wash the organic layer sequentially with a 10% sodium bicarbonate solution, water, and finally with brine.[1]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the free amine, H-Met-OtBu, as an oil.

-

Salt Formation: Dissolve the resulting free amine in anhydrous diethyl ether and cool the solution to 0°C. Add a 1M solution of HCl in diethyl ether dropwise until precipitation of the hydrochloride salt is complete.

-

Isolation: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Quantitative Data (Representative)

| Parameter | Value | Reference |

| Starting Material | L-Methionine | General Knowledge |

| Key Reagents | Isobutylene, H₂SO₄ or PTSA | [1] |

| Reaction Time | 48 - 120 hours | [1] |

| Yield | 65 - 80% | Based on similar reactions[1] |

| Purity (by HPLC) | >97% | Typical purity for this method |

| Final Form | White Solid |

Route 2: Esterification of Boc-L-Methionine and Deprotection

This two-step approach offers an alternative that can sometimes provide higher purity and avoid the need for a pressurized vessel, depending on the chosen esterification method.

Experimental Protocol

Step 2a: Synthesis of Boc-L-Met-OtBu

Materials:

-

Boc-L-Methionine (Boc-Met-OH)

-

tert-Butyl acetate

-

Perchloric acid (HClO₄) or another strong acid catalyst

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve Boc-L-Methionine (1.0 eq) in tert-butyl acetate.

-

Catalyst Addition: Cool the solution in an ice bath and add perchloric acid (1.5 eq) dropwise.

-

Esterification: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC.

-

Work-up and Extraction: Quench the reaction by carefully adding it to a cold, saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Step 2b: Boc Deprotection to yield this compound

Materials:

-

Boc-L-Met-OtBu from Step 2a

-

4M HCl in 1,4-Dioxane

-

Anhydrous Diethyl Ether

Procedure:

-

Deprotection: Dissolve the Boc-L-Met-OtBu in a minimal amount of a suitable solvent if necessary, then add the 4M HCl in 1,4-dioxane solution.

-

Reaction: Stir the mixture at room temperature for approximately 30-60 minutes. The reaction progress can be monitored by the cessation of gas (CO₂) evolution and confirmed by TLC.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Precipitation and Washing: Triturate the resulting residue with anhydrous diethyl ether to induce precipitation of a white solid.

-

Final Product: Collect the solid by filtration, wash with fresh diethyl ether, and dry under vacuum to yield the final product, this compound.

Quantitative Data (Representative)

| Parameter | Step 2a: Esterification | Step 2b: Deprotection | Reference |

| Starting Material | Boc-L-Methionine | Boc-L-Met-OtBu | General Knowledge |

| Key Reagents | tert-Butyl acetate, HClO₄ | 4M HCl in Dioxane | General procedures, |

| Reaction Time | 24 - 48 hours | 0.5 - 1 hour | |

| Yield | ~85% | >95% | Typical yields for these reactions |

| Purity (by HPLC) | >98% (after chromatography) | >98% | Typical purity |

| Final Form | - | White Solid |

Logical Workflow Diagram

The following diagram illustrates the two primary synthetic pathways for this compound.

Caption: Synthetic pathways to this compound.

References

An In-depth Technical Guide to the Safety of h-Met-otbu.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for L-Methionine tert-butyl ester hydrochloride (h-Met-otbu.HCl), a derivative of the essential amino acid methionine.[1] This compound is utilized in pharmaceutical and nutraceutical research, including in the synthesis of bioactive compounds and as a component in dietary supplements.[1] Understanding its safety profile is critical for professionals handling this substance.

Core Safety and Handling Information

Data Presentation

The following tables summarize the available quantitative and qualitative data for this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | L-Methionine tert-butyl ester hydrochloride | [1][3] |

| Synonyms | This compound, L-Met-OtBu·HCl | |

| CAS Number | 91183-71-0 | |

| Molecular Formula | C9H19NO2S.HCl | |

| Molecular Weight | 241.77 g/mol | |

| Appearance | White solid/powder | |

| Melting Point | 144 - 152 °C | |

| Solubility | No information available | |

| Odor | No information available |

Table 2: Handling and Storage

| Parameter | Recommendation | Source |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid dust formation. Use in a well-ventilated area. | |

| Storage | Keep refrigerated. Store at 0 - 8 °C. | |

| Incompatible Materials | Strong oxidizing agents. |

Table 3: Personal Protective Equipment (PPE)

| Type | Specification | Source |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | |

| Respiratory Protection | No protective equipment is needed under normal use conditions. A particle filter is recommended if dust is generated. |

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention. | |

| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur. | |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. |

Table 5: Fire Fighting Measures

| Aspect | Information | Source |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sulfur oxides, Hydrogen chloride. | |

| Protective Equipment | As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear. |

Table 6: Toxicological Information

| Data Point | Value | Source |

| Acute Toxicity | Product information not available. The toxicological properties have not been fully investigated. | |

| Irritation | No information available. | |

| Sensitization | No information available. | |

| Carcinogenicity | Not listed by IARC, NTP, ACGIH, OSHA, or Mexico. | |

| Mutagenic Effects | No information available. |

Experimental Protocols

Detailed methodologies for key experiments, such as toxicological studies, are not available in the provided search results. The safety data sheets for this compound do not cite specific experimental protocols.

Visualizations

The following diagrams illustrate key safety-related workflows for handling this compound.

Caption: Logical workflow from hazard assessment to emergency response for this compound.

Caption: Step-by-step protocol for responding to a spill of this compound.

References

A Comprehensive Technical Guide to H-Met-OtBu·HCl for Researchers and Drug Development Professionals

An In-depth Guide to the Sourcing, Synthesis, and Application of L-Methionine tert-butyl ester hydrochloride (H-Met-OtBu·HCl) in Peptide Synthesis.

This technical guide provides a thorough overview of H-Met-OtBu·HCl, a critical amino acid derivative for peptide synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, quality specifications, synthesis protocols, and applications in solid-phase peptide synthesis (SPPS).

Commercial Suppliers and Quality Specifications

H-Met-OtBu·HCl is readily available from a variety of commercial suppliers specializing in reagents for peptide synthesis. When selecting a supplier, it is crucial to consider factors such as purity, consistency, available documentation (e.g., Certificate of Analysis), and technical support. Below is a summary of typical product specifications from leading suppliers.

Table 1: Typical Product Specifications of Commercial H-Met-OtBu·HCl

| Parameter | Specification | Typical Analytical Method |

| Chemical Name | L-Methionine tert-butyl ester hydrochloride | - |

| Synonyms | H-L-Met-OtBu·HCl | - |

| CAS Number | 91183-71-0 | - |

| Molecular Formula | C₉H₁₉NO₂S·HCl | Elemental Analysis |

| Molecular Weight | 241.78 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid[1][2] | Visual Inspection |

| Purity | ≥98.0%[3] | High-Performance Liquid Chromatography (HPLC) |

| Identity | Conforms to structure | ¹H Nuclear Magnetic Resonance (NMR) |

| Melting Point | Not consistently reported; similar compounds range from 141-143 °C[4] | Melting Point Apparatus |

| Specific Rotation | Data not consistently available for the hydrochloride salt. | Polarimetry |

| Storage | 2-8°C, desiccated[3] | - |

Note: The data presented in this table is representative. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier for precise quantitative data.

Experimental Protocols

This section details the experimental procedures for the synthesis of H-Met-OtBu·HCl and its application in solid-phase peptide synthesis.

Laboratory-Scale Synthesis of H-Met-OtBu·HCl

The synthesis of L-Methionine tert-butyl ester hydrochloride can be achieved through the direct esterification of L-Methionine with isobutylene in the presence of a strong acid catalyst, followed by the introduction of hydrochloric acid.

Materials:

-

L-Methionine

-

Dichloromethane (DCM), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Isobutylene (liquefied)

-

Diethyl ether, anhydrous

-

Hydrogen chloride (gas or solution in a compatible solvent)

-

Pressure-rated reaction vessel

-

Standard laboratory glassware

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Suspension: In a pressure-rated reaction vessel, suspend L-Methionine (1 equivalent) in anhydrous dichloromethane.

-

Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) with vigorous stirring.

-

Esterification: Carefully introduce liquefied isobutylene (a significant excess, e.g., 5-10 equivalents) into the sealed reaction vessel.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully vent the excess isobutylene in a well-ventilated fume hood. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude L-Methionine tert-butyl ester as an oil.

-

Salt Formation: Dissolve the crude ester in anhydrous diethyl ether and cool in an ice bath. Bubble dry hydrogen chloride gas through the solution or add a stoichiometric amount of a saturated solution of HCl in diethyl ether until precipitation is complete.

-

Isolation and Drying: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield H-Met-OtBu·HCl as a white to off-white solid.

Application in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

H-Met-OtBu·HCl is utilized as a building block in Fmoc-based SPPS. The hydrochloride salt is typically neutralized in situ to the free amine for coupling.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

H-Met-OtBu·HCl

-

Fmoc-protected amino acids

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solid-phase peptide synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure (for one coupling cycle):

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in the SPPS vessel for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF). Agitate for 5-10 minutes. Drain and repeat the deprotection step once more.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve H-Met-OtBu·HCl (3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, slightly less than 1 equivalent relative to the amino acid), and a base (e.g., DIPEA, 2 equivalents relative to the amino acid hydrochloride) in DMF.

-

Allow the mixture to pre-activate for a few minutes.

-

Add the activated amino acid solution to the washed resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

Monitoring: Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result, i.e., no blue color, indicates a complete reaction).

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2). Wash the resin extensively with DMF and DCM, and then dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase HPLC.

Visualizations

Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a commercial supplier for H-Met-OtBu·HCl.

Synthesis Pathway of H-Met-OtBu·HCl

This diagram outlines the chemical synthesis pathway for H-Met-OtBu·HCl from L-Methionine.

Experimental Workflow for SPPS Application

The following diagram illustrates the key steps in a single coupling cycle using H-Met-OtBu·HCl in Fmoc-based solid-phase peptide synthesis.

References

Methodological & Application

h-Met-otbu.hcl solid-phase peptide synthesis (SPPS) protocol

An Application Note and Protocol for Solid-Phase Peptide Synthesis (SPPS) of Methionine-Containing Peptides

Introduction

Methionine (Met) is a crucial amino acid in many biologically active peptides. Its thioether side chain, however, presents unique challenges during Fmoc/tBu-based solid-phase peptide synthesis (SPPS), particularly during the final acidolytic cleavage step. This document provides a detailed protocol for the synthesis of methionine-containing peptides, with a focus on mitigating common side reactions. While the user specified H-Met-OtBu.HCl, this derivative, with its protected C-terminus, is typically used for loading onto specific resins like 2-chlorotrityl chloride or in solution-phase synthesis. The following protocols will focus on the more common Fmoc-SPPS workflow, which utilizes Fmoc-Met-OH for chain elongation and addresses the critical challenges associated with the methionine residue.

The primary side reactions involving methionine during SPPS are oxidation and S-alkylation.[1][2]

-

Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)), which results in an unexpected mass increase of +16 Da.[3][4] This can occur due to air exposure or during the cleavage process.[5]

-

S-alkylation: During the final cleavage with trifluoroacetic acid (TFA), carbocations liberated from tert-butyl (tBu) protecting groups can alkylate the methionine side chain. This leads to the formation of an S-tert-butylsulfonium salt, observed as a mass increase of +56 Da.

These side reactions are acid-catalyzed and occur predominantly during the final cleavage and deprotection step. The use of specific cleavage cocktails containing "scavengers" is essential to trap reactive carbocations and prevent these modifications.

Experimental Workflow for Fmoc-SPPS

The general workflow for Fmoc solid-phase peptide synthesis involves the iterative removal of the N-terminal Fmoc protecting group, followed by the coupling of the next Fmoc-protected amino acid until the desired sequence is assembled. The process concludes with the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

References

Application Notes and Protocols for the Incorporation of Methionine in Fmoc-Based Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing amino acid, plays a crucial role in the structure and function of many biologically active peptides. Its incorporation into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is routine, yet it presents unique challenges. The thioether side chain of methionine is susceptible to oxidation and S-alkylation during the synthesis and cleavage steps. This document provides detailed application notes and optimized protocols for the successful incorporation of methionine into peptide chains, focusing on minimizing common side reactions and ensuring high purity of the final product.

While the standard building block for incorporating methionine is N-α-Fmoc-L-methionine (Fmoc-Met-OH), this guide will also briefly address the applications of H-Met-OtBu.HCl. It is important to note that this compound, a C-terminally protected amino acid, is not suitable for direct incorporation into a growing peptide chain during standard Fmoc-SPPS elongation cycles. Its primary utility lies in solution-phase synthesis or for the preparation of peptides with a C-terminal methionine tert-butyl ester. The focus of these protocols will be on the conventional and recommended use of Fmoc-Met-OH.

The primary side reactions encountered when working with methionine-containing peptides in Fmoc-SPPS are:

-

Oxidation: The thioether side chain of methionine can be readily oxidized to methionine sulfoxide (Met(O)). This can occur during the synthesis, but is most prevalent during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[1][2]

-

S-alkylation: During TFA cleavage, the tert-butyl cations generated from the removal of side-chain protecting groups can alkylate the nucleophilic thioether of methionine, leading to the formation of S-tert-butylated methionine.[1][3]

These side reactions can lead to impurities that are often difficult to separate from the desired peptide. The protocols outlined below are designed to mitigate these issues.

Data Presentation

Table 1: Common Coupling Reagents for Methionine Incorporation

| Coupling Reagent | Description | Recommended Use |

| HBTU/HATU | Benzotriazole-based aminium salts. Highly efficient and widely used.[4] | Standard coupling of Fmoc-Met-OH. HATU is preferred for sterically hindered couplings. |

| DIC/Oxyma | A carbodiimide activator with an Oxyma Pure® additive to suppress racemization. | A cost-effective and efficient alternative to aminium salt-based reagents. |

| COMU | A third-generation aminium salt-based on Oxyma. Known for high efficiency and reduced allergenic potential compared to HBTU/HATU. | Excellent for rapid and difficult couplings, including those involving methionine. |

Table 2: Comparison of Cleavage Cocktails for Methionine-Containing Peptides

| Cleavage Cocktail Composition (v/v/w) | Target Side Reaction | Efficacy | Reference |

| TFA / H₂O / TIS (95:2.5:2.5) | General purpose | Prone to significant Met oxidation and S-tert-butylation. | |

| TFA / Thioanisole / DTT (90:5:5) | S-alkylation | Thioanisole acts as a scavenger for tert-butyl cations. | |

| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose for sensitive residues | Effective at scavenging and reducing side reactions for multiple sensitive residues, including Met. | |

| TFA / Anisole / TMSCl / Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | Oxidation and S-alkylation | Reported to eradicate Met(O) and significantly reduce S-alkylation. | |

| Reagent H: TFA / Phenol / Thioanisole / 1,2-ethanedithiol / H₂O / Me₂S / NH₄I (81:5:5:2.5:3:2:1.5) | Met Oxidation | Specifically designed to prevent methionine oxidation. |

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for Methionine Incorporation

This protocol describes a single cycle for the incorporation of Fmoc-Met-OH into a peptide chain on a solid support.

1. Resin Swelling:

- Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

2. Fmoc Deprotection:

- Drain the DMF.

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate for 3 minutes, then drain.

- Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.

- Drain and wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM, 3 times), and finally DMF (3 times).

3. Amino Acid Coupling:

- In a separate vial, dissolve Fmoc-Met-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU or HATU, 3-5 equivalents) in DMF.

- Add diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the amino acid solution.

- Allow the mixture to pre-activate for 2-5 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction vessel for 1-2 hours at room temperature.

- To monitor the coupling completion, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated (double coupling).

4. Washing:

- Drain the coupling solution.

- Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

5. Capping (Optional):

- To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. This is particularly recommended for the synthesis of long peptides.

Protocol 2: Cleavage and Deprotection of Methionine-Containing Peptides

This protocol outlines the final step of releasing the synthesized peptide from the resin while minimizing side reactions involving methionine.

1. Resin Preparation:

- After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.

2. Cleavage Cocktail Preparation:

- Prepare the chosen cleavage cocktail from Table 2 in a fume hood. For a peptide containing methionine, a recommended cocktail is TFA / Anisole / TMSCl / Me₂S (85:5:5:5) with 1 mg/mL of Triphenylphosphine (PPh₃) to prevent both oxidation and S-alkylation.

3. Cleavage Reaction:

- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).

- Agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Isolation:

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Wash the resin with a small amount of fresh TFA.

- Precipitate the peptide by adding the combined filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).

- Place the tube on ice for at least 30 minutes to allow for complete precipitation.

- Centrifuge the mixture and carefully decant the ether.

- Wash the peptide pellet with cold diethyl ether two more times.

- Dry the crude peptide pellet under vacuum.

5. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizations

Caption: General workflow for Fmoc-SPPS of a methionine-containing peptide.

Caption: Side reactions of methionine during TFA cleavage and their mitigation.

References

Application Notes and Protocols for H-Met-OtBu.HCl in Boc-Based Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine (Met) is a crucial amino acid in many biologically active peptides. Its synthesis, however, presents unique challenges due to the susceptibility of its thioether side chain to oxidation and S-alkylation, particularly under the acidic conditions inherent in Boc-based solid-phase peptide synthesis (SPPS). The use of L-Methionine tert-butyl ester hydrochloride (H-Met-OtBu.HCl) offers a strategic approach for incorporating a C-terminal methionine residue. The tert-butyl (OtBu) ester protects the C-terminal carboxyl group, preventing its participation in undesired side reactions during chain elongation. This protecting group is stable during the repetitive trifluoroacetic acid (TFA) treatments required for Nα-Boc deprotection but is readily cleaved during the final, strong acid-mediated cleavage from the resin.

These application notes provide a detailed guide for the effective use of this compound in Boc-SPPS, focusing on minimizing common side reactions and optimizing peptide yield and purity.

Key Applications

-

Synthesis of Peptides with C-terminal Methionine: Enables the production of peptides with a native C-terminal methionine residue.

-

Drug Discovery and Development: Facilitates the synthesis of peptide-based therapeutics where a C-terminal methionine is critical for biological activity.

-

Structure-Activity Relationship (SAR) Studies: Allows for the reliable synthesis of methionine-containing peptide analogs to investigate biological function.

Experimental Protocols

Protocol 1: Attachment of this compound to Merrifield Resin

This protocol describes the esterification of this compound to a chloromethylated polystyrene resin (Merrifield resin) via the cesium salt method to minimize racemization.

Materials:

-

This compound

-

Merrifield resin (chloromethylated polystyrene)

-

Cesium carbonate (Cs₂CO₃)

-

Ethanol (EtOH)

-

Dioxane

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Preparation of the Cesium Salt:

-

Dissolve this compound in a minimal amount of ethanol and water.

-

Adjust the pH to 7.0 by the dropwise addition of a 2 M aqueous solution of Cs₂CO₃.

-